molecular formula C17H20Si B102769 Silane, (9,10-dihydro-9-anthracenyl)trimethyl- CAS No. 18002-83-0

Silane, (9,10-dihydro-9-anthracenyl)trimethyl-

Cat. No.: B102769
CAS No.: 18002-83-0
M. Wt: 252.42 g/mol
InChI Key: LUJGFMQGPNTMBT-UHFFFAOYSA-N
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Description

Silane, (9,10-dihydro-9-anthracenyl)trimethyl-, is a silicon-containing anthracene derivative characterized by a 9,10-dihydroanthracene core substituted with a trimethylsilyl group at the 9-position. This compound belongs to a class of organosilicon compounds where the anthracene moiety imparts rigidity and aromaticity, while the silyl group enhances steric bulk and influences electronic properties.

The synthesis of analogous silane-substituted dihydroanthracenes typically involves functionalization of pre-formed anthracene derivatives.

Properties

IUPAC Name

9,10-dihydroanthracen-9-yl(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20Si/c1-18(2,3)17-15-10-6-4-8-13(15)12-14-9-5-7-11-16(14)17/h4-11,17H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUJGFMQGPNTMBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1C2=CC=CC=C2CC3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40345008
Record name Silane, (9,10-dihydro-9-anthracenyl)trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18002-83-0
Record name Silane, (9,10-dihydro-9-anthracenyl)trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Catalysts

Hydrogenation is performed using Raney nickel as a catalyst under transfer hydrogenation conditions with 2-propanol as a hydrogen donor. At 82°C, anthracene undergoes partial hydrogenation to yield DHA with ≥96% conversion and ≥98% selectivity. Elevated temperatures (150°C) lead to over-hydrogenation, producing octahydroanthracene derivatives, which are undesirable for this synthesis.

Key Parameters

  • Catalyst : Raney nickel

  • Hydrogen Donor : 2-propanol

  • Temperature : 82°C (optimal for DHA)

  • Time : 5–6 hours

Generation of 9,10-Dihydro-9-anthracenyl Lithium

The second step involves deprotonating DHA to form the organolithium intermediate, 9,10-dihydro-9-anthracenyl lithium. This is achieved using a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), in an anhydrous ethereal solvent (e.g., tetrahydrofuran or diethyl ether).

Mechanistic Insights

The reaction proceeds via single-electron transfer (SET) mechanisms, where the base abstracts a proton from the bridgehead position of DHA, generating a resonance-stabilized lithiated species. The choice of solvent is critical: ethereal solvents stabilize the lithium intermediate through coordination, preventing aggregation and side reactions.

Optimized Protocol

  • Base : n-BuLi (2.5 equiv)

  • Solvent : Tetrahydrofuran (THF), –78°C

  • Atmosphere : Inert (argon or nitrogen)

  • Time : 1–2 hours

Silylation with Trimethylchlorosilane

The final step involves quenching the lithiated intermediate with trimethylchlorosilane (Me₃SiCl) to introduce the trimethylsilyl group. This electrophilic substitution occurs rapidly at low temperatures to minimize undesired side reactions.

Reaction Dynamics

The silicon-chlorine bond in Me₃SiCl is highly electrophilic, facilitating nucleophilic attack by the lithiated anthracenyl species. The reaction is exothermic, necessitating controlled addition and maintenance of temperatures below –40°C to avoid decomposition.

Standard Procedure

  • Cool the lithiated DHA solution to –78°C.

  • Add Me₃SiCl (1.1 equiv) dropwise over 30 minutes.

  • Warm the mixture gradually to room temperature.

  • Quench with aqueous ammonium chloride and extract with dichloromethane.

Yield and Purity

  • Crude Yield : 70–85%

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol.

Industrial-Scale Production Considerations

While laboratory-scale synthesis is well-established, industrial production requires modifications for scalability and cost efficiency.

Challenges and Solutions

  • Temperature Control : Large-scale exothermic reactions necessitate jacketed reactors with precise cooling systems.

  • Solvent Recovery : THF is recycled via distillation to reduce costs.

  • Catalyst Reuse : Raney nickel is filtered and reactivated for successive hydrogenation batches.

Typical Industrial Protocol

ParameterSpecification
Reactor Volume500–1000 L (stainless steel)
Hydrogenation Time6–8 hours (batch process)
Silane Conversion≥90% (monitored by GC-MS)
Purity≥98% (via fractional distillation)

Alternative Synthetic Routes

While the lithiation-silylation method dominates, alternative approaches have been explored:

Hydrosilylation Catalysis

Ruthenium-based catalysts (e.g., [Cp*(phen)Ru(CH₃CN)]⁺) enable direct hydrosilylation of anthracene derivatives under mild conditions. However, this method faces challenges in regioselectivity, often producing mixtures of 9- and 10-substituted isomers.

Radical-Mediated Silylation

Preliminary studies suggest that photoredox catalysis could generate silyl radicals for coupling with DHA. While promising, yields remain suboptimal (30–50%) compared to traditional methods.

Critical Analysis of Methodologies

The lithiation-silylation route remains superior due to:

  • High Regioselectivity : Exclusive formation of the 9-substituted isomer.

  • Scalability : Adaptable to multi-kilogram production.

  • Reproducibility : Consistent yields across laboratories.

Limitations

  • Sensitivity to moisture and oxygen necessitates stringent inert conditions.

  • n-BuLi poses safety risks (pyrophoric, requires handling expertise).

Chemical Reactions Analysis

Types of Reactions

(9,10-Dihydro-9-anthracenyl)trimethylsilane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form anthracene derivatives.

    Reduction: It can be reduced under specific conditions to yield different hydrocarbon products.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include molecular oxygen and activated carbon as a promoter.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.

Major Products Formed

    Oxidation: Anthracene derivatives.

    Reduction: Various hydrocarbon products.

    Substitution: Compounds with different functional groups replacing the trimethylsilyl group.

Scientific Research Applications

Organic Synthesis

(9,10-Dihydro-9-anthracenyl)trimethylsilane serves as a precursor in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable in creating anthracene derivatives and other hydrocarbon products.

Biochemical Studies

The compound is utilized in biochemical research to study metabolic pathways and molecular interactions. Its structural characteristics allow researchers to explore its role in biological systems, including potential enzyme-substrate interactions.

Medicinal Chemistry

Research has investigated the therapeutic potential of (9,10-dihydro-9-anthracenyl)trimethylsilane in drug development. Its derivatives may possess pharmacological properties that can be harnessed for therapeutic applications, particularly in targeting specific biological pathways.

Material Science

In industrial applications, (9,10-dihydro-9-anthracenyl)trimethylsilane is used in the synthesis of advanced materials. Its unique properties contribute to the development of chemical intermediates that are essential for producing high-performance polymers and composites.

Case Study 1: Synthesis of Anthracene Derivatives

A study demonstrated the successful use of (9,10-dihydro-9-anthracenyl)trimethylsilane as a starting material for synthesizing various anthracene derivatives through oxidation reactions. The resulting products exhibited enhanced photophysical properties suitable for optoelectronic applications.

Case Study 2: Therapeutic Potential Exploration

Research has explored the potential therapeutic applications of derivatives derived from (9,10-dihydro-9-anthracenyl)trimethylsilane in targeting cancer cells. Preliminary results indicate that certain derivatives may inhibit tumor growth by interfering with specific cell signaling pathways.

Case Study 3: Material Development

In material science, (9,10-dihydro-9-anthracenyl)trimethylsilane was utilized in developing high-performance polymers. The incorporation of this silane compound improved the thermal stability and mechanical properties of the resulting materials.

Mechanism of Action

The mechanism of action of (9,10-dihydro-9-anthracenyl)trimethylsilane involves its ability to participate in various chemical reactions due to the presence of the reactive trimethylsilyl group. This group can undergo nucleophilic substitution, making the compound a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogues differ in substituents on the anthracene core or silyl group. Key examples include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications References
Silane, (9,10-dihydro-9-anthracenyl)trimethyl- C₁₉H₂₂Si 278.47 (estimated) 9-Si(CH₃)₃; 9,10-dihydroanthracene Potential intermediate for OLEDs
9,9,10,10-Tetramethyl-9,10-dihydroanthracene C₁₈H₂₀ 236.36 9,10-dimethyl; 9,10-dihydro High thermal stability, rigid structure
10-Ethyl-9,10-dimethyl-9H-anthracene C₁₈H₂₀ 236.35 9-ethyl; 9,10-dimethyl Steric hindrance in catalysis
Silane, (10-ethyl-9,10-dihydro-9-anthracenyl)trimethyl- C₂₁H₂₆Si 306.52 (estimated) 10-ethyl; 9-Si(CH₃)₃ Modified solubility in nonpolar solvents

Key Observations :

  • Steric Hindrance: Bulky silyl groups (e.g., trimethylsilyl vs. methyl/ethyl) increase steric bulk, affecting reactivity in Diels-Alder or cycloaddition reactions. For example, 9,9,10,10-Tetramethyl-9,10-dihydroanthracene (non-silane) is used as a diene in [4+2] cycloadditions due to its planar geometry, while silane-substituted derivatives may exhibit reduced reactivity due to steric shielding .
  • Thermal Stability : Silane derivatives generally exhibit higher thermal stability than purely hydrocarbon analogues. For instance, 9,9,10,10-Tetramethyl-9,10-dihydroanthracene decomposes above 300°C, whereas silane-containing variants may remain stable at higher temperatures due to Si-C bond strength .

Biological Activity

Silane, (9,10-dihydro-9-anthracenyl)trimethyl- (C17H20Si), is an organosilicon compound notable for its unique structure which includes a trimethylsilyl group attached to a 9,10-dihydro-9-anthracenyl moiety. This compound has garnered attention in various scientific fields due to its potential biological activities, particularly in biochemical pathways and medicinal applications.

  • Molecular Formula: C17H20Si
  • Molecular Weight: 270.43 g/mol
  • CAS Number: 18002-83-0

Synthesis and Preparation

The synthesis of Silane, (9,10-dihydro-9-anthracenyl)trimethyl- typically involves the reaction of 9,10-dihydro-9-anthracenyl lithium with trimethylchlorosilane under inert atmospheric conditions. The reaction is usually performed at low temperatures to maintain stability and maximize yield.

The biological activity of Silane, (9,10-dihydro-9-anthracenyl)trimethyl- is primarily attributed to its ability to participate in various chemical reactions due to the presence of the reactive trimethylsilyl group. This group can undergo nucleophilic substitution reactions, making the compound a valuable intermediate in organic synthesis and potentially in drug development.

Case Studies and Research Findings

  • Biochemical Pathways:
    • Research indicates that Silane, (9,10-dihydro-9-anthracenyl)trimethyl- may play a role in modulating biochemical pathways related to cell signaling and metabolic processes. Its ability to interact with various biomolecules suggests potential applications in therapeutic contexts .
  • Medicinal Applications:
    • Preliminary studies have explored the compound's potential as a therapeutic agent. It has been investigated for its efficacy in drug development, particularly as a precursor for synthesizing more complex organic molecules that exhibit biological activity .
  • Toxicological Assessments:
    • Toxicity studies are essential to evaluate the safety profile of Silane, (9,10-dihydro-9-anthracenyl)trimethyl-. Initial assessments using brine shrimp lethality assays indicate varying degrees of biological activity that warrant further investigation into its safety and efficacy .

Data Table: Summary of Biological Activities

Activity TypeFindingsReferences
Biochemical InteractionModulates cell signaling pathways
Therapeutic PotentialInvestigated for drug development applications
Toxicity AssessmentVaries; requires further evaluation

Q & A

Q. What analytical methods characterize thermal decomposition pathways of this compound?

  • Methodological Answer : Thermogravimetric analysis (TGA) under N2_2 quantifies decomposition temperatures. Pair with DSC to identify exothermic/endothermic events and GC-MS to profile gaseous byproducts (e.g., CO, NOx_x) .

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